Arjunglucoside I

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

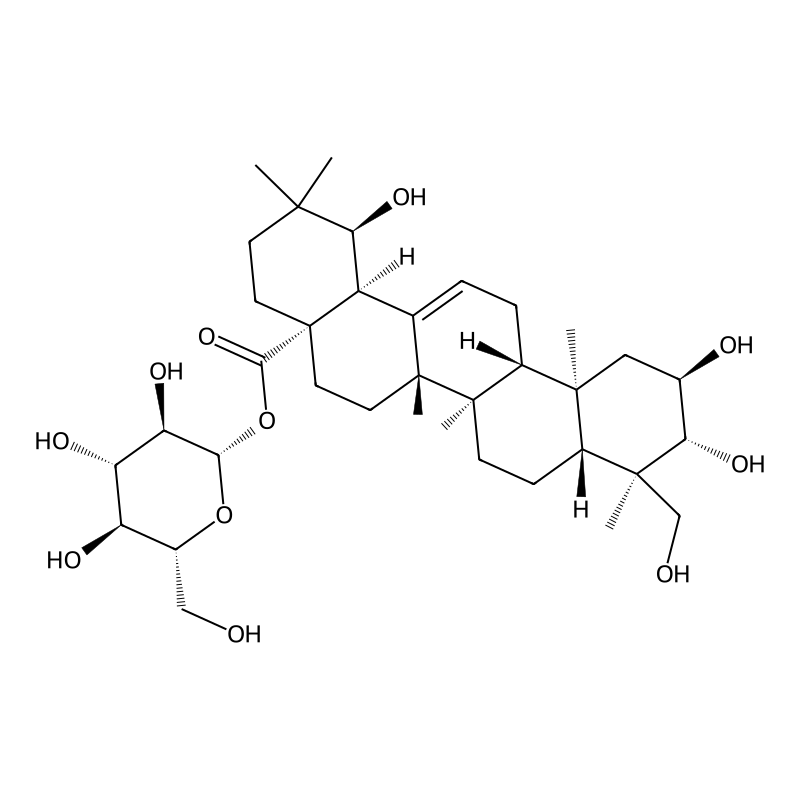

Arjunglucoside I (CAS: 62319-70-4) is a highly specialized, naturally occurring oleanane-type triterpenoid saponin defined as the C28-O-glucopyranosyl ester of arjungenin [1]. In procurement and industrial chemical biology contexts, it serves as a high-value reference standard and structural scaffold, distinguished by its specific hydroxylation pattern (2α,3β,19α,23-tetrahydroxyolean-12-en-28-oate) and its glucosyl moiety [2]. Unlike its aglycone counterparts, the presence of this specific glycosylation profoundly alters its solubility, pharmacokinetic behavior, and enzymatic binding affinities. It is primarily procured for advanced neuropharmacological modeling, metabolic enzyme inhibition assays, and as a specialized precursor where precise triterpenoid-glycoside interactions are required, offering distinct performance metrics that class-level proxies cannot replicate [1].

References

- [1] Molecular and Pharmacokinetic Aspects of the Acetylcholinesterase-Inhibitory Potential of the Oleanane-Type Triterpenes and Their Glycosides. Int J Mol Sci. 2023.

- [2] UGT73FB1 contributes to scaffold-selective biosynthesis of triterpenoid glucosyl esters in saponin-rich bark of arjuna tree. The Plant Journal. 2021.

Substituting Arjunglucoside I with closely related oleanane triterpenoids—such as arjunic acid, arjunolic acid, or even other glucosides like arjunglucoside II or arjunetin—compromises experimental integrity due to strict structure-activity and biosynthetic barriers. For instance, the specific hydroxylation pattern of its arjungenin aglycone core renders it completely incompatible with standard enzymatic glycosylation pathways (e.g., UGT73FB1) that readily process arjunic and arjunolic acids [1]. Furthermore, substituting this compound with its unglycosylated aglycones drastically reduces Blood-Brain Barrier (BBB) permeability, invalidating downstream neuropharmacological models [2]. Consequently, buyers must procure the exact Arjunglucoside I molecule for assays requiring high CNS penetrance, specific alpha-glucosidase target engagement, or precise biocatalytic resistance, as generic substitution fails to replicate its exact pharmacokinetic and enzymatic profile.

References

- [1] UGT73FB1 contributes to scaffold-selective biosynthesis of triterpenoid glucosyl esters in saponin-rich bark of arjuna tree. The Plant Journal. 2021.

- [2] Molecular and Pharmacokinetic Aspects of the Acetylcholinesterase-Inhibitory Potential of the Oleanane-Type Triterpenes and Their Glycosides. Int J Mol Sci. 2023.

Biocatalytic Scaffold Selectivity and Enzymatic Synthesis Limitations

In synthetic biology and biocatalytic pathway engineering, Arjunglucoside I demonstrates strict scaffold resistance compared to closely related oleananes. When subjected to recombinant UGT73FB1, arjunic acid and arjunolic acid are readily converted into their C28-O-glucopyranosyl esters (arjunetin and arjunglucoside II, respectively). However, the enzyme fails to glycosylate arjungenin to form Arjunglucoside I [1].

| Evidence Dimension | UGT-mediated C28-O-glucosylation conversion |

| Target Compound Data | No formation / trace activity (Arjunglucoside I from arjungenin) |

| Comparator Or Baseline | Arjunglucoside II and Arjunetin (Complete pathway reconstruction / high conversion from respective acids) |

| Quantified Difference | UGT73FB1 exhibits zero to trace activity for Arjunglucoside I synthesis, contrasting with high yield for Arjunglucoside II. |

| Conditions | Recombinant UGT73FB1 expressed in E. coli or N. benthamiana |

Buyers cannot rely on standard enzymatic synthesis for Arjunglucoside I and must procure it directly as a purified standard, unlike its easily biosynthesized analogs.

Blood-Brain Barrier (BBB) Permeability for CNS Models

For neuropharmacological assay development, the glycosylation of Arjunglucoside I provides a critical pharmacokinetic advantage over its aglycone counterparts. In silico and biomimetic evaluations confirm that Arjunglucoside I possesses high BBB permeability, whereas arjunic acid and arjunolic acid exhibit the lowest penetration potential and the longest time to reach brain equilibrium (PS value ~0.63 mL/h/kg) [1].

| Evidence Dimension | BBB Permeability and Brain Equilibrium Time |

| Target Compound Data | High BBB penetration potential |

| Comparator Or Baseline | Arjunic Acid / Arjunolic Acid (Low penetration, PS ~0.63 mL/h/kg) |

| Quantified Difference | Arjunglucoside I crosses the BBB rapidly, whereas the aglycone acids exhibit minimal permeability. |

| Conditions | In silico pharmacokinetic and biomimetic TLC-bioautography assays |

Essential for neuro-focused procurement; researchers must select the glycosylated Arjunglucoside I over cheaper aglycones to ensure target engagement in CNS models.

Alpha-Glucosidase Inhibition Potency vs. Clinical Benchmarks

Arjunglucoside I demonstrates superior efficacy in metabolic enzyme inhibition assays compared to standard clinical controls. In head-to-head in vitro testing, Arjunglucoside I achieved an alpha-glucosidase inhibitory IC50 of 1074 ± 32 µM, significantly outperforming the standard benchmark acarbose, which yielded an IC50 of 6561 ± 207 µM [1].

| Evidence Dimension | Alpha-glucosidase inhibitory IC50 |

| Target Compound Data | IC50 = 1074 ± 32 µM |

| Comparator Or Baseline | Acarbose benchmark (IC50 = 6561 ± 207 µM) |

| Quantified Difference | Arjunglucoside I is >6-fold more potent than the standard clinical benchmark acarbose. |

| Conditions | In vitro alpha-glucosidase enzyme inhibition assay |

Provides a quantitative justification for selecting Arjunglucoside I as a high-potency reference compound in metabolic and anti-diabetic screening panels.

Acetylcholinesterase (AChE) Kinetic Affinity

Within the oleanane class, Arjunglucoside I exhibits highly specific binding kinetics for Acetylcholinesterase (AChE). Kinetic studies utilizing acetylthiocholine iodide hydrolysis established a Michaelis-Menten constant (Km) of 0.011 mM for Arjunglucoside I, indicating strong enzymatic affinity, whereas the structurally similar arjunetin was identified as the weakest inhibitor among the tested oleananes [1].

| Evidence Dimension | Michaelis-Menten constant (Km) for AChE inhibition |

| Target Compound Data | Km = 0.011 mM |

| Comparator Or Baseline | Arjunetin (Weakest inhibitor in the oleanane test group) |

| Quantified Difference | Arjunglucoside I demonstrates highly potent binding kinetics, significantly outperforming the structurally related arjunetin. |

| Conditions | Hydrolysis of acetylthiocholine iodide substrate in TLC-bioautography kinetic assays |

Differentiates Arjunglucoside I from other Terminalia glycosides, making it the preferred specific lead for cognitive enhancement and cholinergic assays.

Neuropharmacological Screening and AChE Assays

Due to its high BBB permeability and strong AChE inhibitory kinetics (Km = 0.011 mM), Arjunglucoside I is the ideal candidate for in vitro and in vivo models of cognitive enhancement and neurodegenerative diseases, where cheaper aglycones like arjunic acid fail to penetrate the CNS effectively [1].

Metabolic Enzyme Inhibition Panels

With an alpha-glucosidase IC50 of 1074 µM (outperforming acarbose >6-fold), Arjunglucoside I is a highly relevant positive control or reference standard for developing anti-diabetic phytotherapeutics and evaluating carbohydrate metabolism modulators in industrial screening workflows [2].

Biocatalytic Pathway Engineering Controls

Because it strictly resists glucosylation by standard UGT73FB1 enzymes—unlike arjunolic acid and arjunic acid—Arjunglucoside I serves as a critical negative control or specialized substrate in plant synthetic biology and enzyme scaffold-selectivity research[3].

References

- [1] Molecular and Pharmacokinetic Aspects of the Acetylcholinesterase-Inhibitory Potential of the Oleanane-Type Triterpenes and Their Glycosides. Int J Mol Sci. 2023.

- [2] α-Glucosidase and α-amylase inhibitory potential of main compounds and drug candidates from Elaeagnus rhamnoides (L.). Chemical Papers. 2021.

- [3] UGT73FB1 contributes to scaffold-selective biosynthesis of triterpenoid glucosyl esters in saponin-rich bark of arjuna tree. The Plant Journal. 2021.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types